Diethyl 3-methoxybenzylphosphonate

Regiochemistry Quality Control HWE Reagent

Diethyl 3-methoxybenzylphosphonate (CAS 60815-18-1) is a benzylphosphonate ester classified as a Horner-Wadsworth-Emmons (HWE) reagent. It is characterized by a diethyl phosphonate group attached to a benzyl ring with a single methoxy substituent at the meta position.

Molecular Formula C12H19O4P
Molecular Weight 258.25 g/mol
CAS No. 60815-18-1
Cat. No. B1310494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-methoxybenzylphosphonate
CAS60815-18-1
Molecular FormulaC12H19O4P
Molecular Weight258.25 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC(=CC=C1)OC)OCC
InChIInChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-7-6-8-12(9-11)14-3/h6-9H,4-5,10H2,1-3H3
InChIKeyIGGMUQNGGBRXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 3-Methoxybenzylphosphonate (CAS 60815-18-1): A Specialized Horner-Wadsworth-Emmons Reagent for Stereoselective Olefination


Diethyl 3-methoxybenzylphosphonate (CAS 60815-18-1) is a benzylphosphonate ester classified as a Horner-Wadsworth-Emmons (HWE) reagent . It is characterized by a diethyl phosphonate group attached to a benzyl ring with a single methoxy substituent at the meta position. This bench-stable liquid is primarily used as a building block in organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds with aldehydes to produce predominantly E-configured alkenes . Its typical commercial purity exceeds 98.0% (GC) .

Why Diethyl 3-Methoxybenzylphosphonate Cannot Be Replaced by Generic Benzylphosphonates


Substituting diethyl 3-methoxybenzylphosphonate with its unsubstituted parent (diethyl benzylphosphonate) or a different regioisomer (ortho- or para-methoxy) is non-trivial because the position of the electron-donating methoxy group dictates the electronic character of the benzyl carbanion and thus its reactivity in HWE reactions . The meta position exerts a unique inductive electron-withdrawing effect relative to the para and ortho isomers, which impacts the stabilization of the phosphonate carbanion intermediate, influencing reaction rates and product stereoselectivity . Consequently, swapping the 3-methoxy variant for a different regioisomer can alter reaction yields, E/Z selectivity, and the physical properties of downstream intermediates, complicating purification and process development [1].

Diethyl 3-Methoxybenzylphosphonate: Comparative Evidence for Procurement Decisions


Regiochemical Purity and Isomeric Identity: 3-Methoxy vs. 4-Methoxy Differentiation by Physical Properties

The identity and purity of the meta-substituted regioisomer can be confirmed by its distinct physical properties compared to the para-substituted analog. Diethyl 3-methoxybenzylphosphonate exhibits a density of approximately 1.13 g/cm³ and a boiling point of 135 °C at 0.5 mmHg . In contrast, diethyl 4-methoxybenzylphosphonate (CAS 1145-93-3) has a higher density of 1.50 g/mL and a boiling point range of 136-138 °C at 0.7 mmHg . These differences, along with a refractive index of 1.5020-1.5060 for the 3-methoxy isomer versus approximately 1.50 for the 4-methoxy isomer , provide a clear specification for identity confirmation and detection of isomeric impurities.

Regiochemistry Quality Control HWE Reagent

Synthesis Efficiency: High-Yielding Arbuzov Route to the 3-Methoxy Derivative

The target compound can be synthesized via the Michaelis-Arbuzov reaction of 1-(bromomethyl)-3-methoxybenzene with triethyl phosphite in 95.9% yield without requiring further purification . This contrasts with a reported 85% yield for the synthesis of the unsubstituted parent compound, diethyl benzylphosphonate, from benzyl bromide and triethyl phosphite under similar Arbuzov conditions [1]. The higher yield for the 3-methoxy derivative suggests a favorable electronic contribution from the meta-methoxy substituent during the reaction.

Synthesis Efficiency Michaelis-Arbuzov Reaction Process Chemistry

Functional Versatility: The Meta-Methoxy Group as a Synthetic Handle for Downstream Functionalization

The 3-methoxy substituent on the benzyl ring serves as a protected phenol, allowing for late-stage demethylation to generate a hydroxyl group. This is a key strategic advantage for synthesizing polyhydroxylated stilbenes like resveratrol analogs. The compound is explicitly cited as a precursor for stilbene derivatives via HWE olefination, with the methoxy group enabling further synthetic elaboration . Diethyl benzylphosphonate lacks this functional handle, making it less suitable for syntheses requiring subsequent aromatic substitution. The ortho- and para-methoxy isomers offer similar handles but produce regioisomeric products, which is critical when the target molecule requires a specific hydroxylation pattern (e.g., 3,5,4'-trihydroxy-trans-stilbene for resveratrol) [1].

Synthetic Handle Demethylation Stilbene Synthesis

Lipophilicity Tuning: Computed logP as a Decision Metric for Drug Design Intermediates

The introduction of a methoxy group modulates the lipophilicity of the benzylphosphonate scaffold. The consensus logP of diethyl 3-methoxybenzylphosphonate is computed to be 2.31 . While a direct experimental logP for the unsubstituted diethyl benzylphosphonate is not available in the same database, its XLogP3 is reported as 1.7 for the 3-methoxy derivative, and the unsubstituted parent is expected to be lower due to the absence of the oxygen atom. This difference in lipophilicity can affect the solubility and bioavailability of downstream products if the phosphonate moiety is retained in a final pharmaceutical agent. For intermediates destined for central nervous system (CNS) drug discovery, the increased logP may favor blood-brain barrier penetration, whereas for others, the parent compound might be preferred.

Lipophilicity Drug Design Physicochemical Property

Optimal Application Scenarios for Procuring Diethyl 3-Methoxybenzylphosphonate


Stereoselective Synthesis of 3-Hydroxy-Substituted Stilbenes and Resveratrol Analogs

This reagent is ideal for projects requiring the HWE-based construction of trans-stilbenes bearing a hydroxyl group at the 3-position of one aromatic ring. After HWE coupling with a substituted benzaldehyde, the 3-methoxy group can be demethylated to reveal the free phenol, directly generating resveratrol analogs or hydroxylated styrenes without additional protection/deprotection steps. This is supported by its documented use in stilbene synthesis .

Process Chemistry Scale-Up Where High-Yield Arbuzov Synthesis is Economically Favorable

For kilo-lab or pilot-plant production of a benzylphosphonate intermediate, the 95.9% reported yield for the Arbuzov synthesis of this 3-methoxy derivative makes it a compelling choice over the parent diethyl benzylphosphonate (85% yield) [1], reducing raw material costs and waste.

Medicinal Chemistry Campaigns Requiring a Masked Phenol Synthon with Defined Lipophilicity

When designing compound libraries where the final target requires a specific meta-hydroxy substitution pattern, this reagent serves as a direct precursor. Its computed logP of 2.31 provides a predictable starting point for structure-activity relationship (SAR) exploration, distinct from the less lipophilic unsubstituted parent.

Quality Control and Regulatory Filings Requiring Isomer-Specific Reference Standards

The distinct density of 1.13 g/cm³ and refractive index of 1.5020-1.5060 for the 3-methoxy isomer provide clear analytical markers to distinguish it from the para-methoxy isomer (density 1.50 g/mL) . This is critical for CMC (Chemistry, Manufacturing, and Controls) documentation when the 3-methoxy regioisomer is a key starting material in a pharmaceutical manufacturing process.

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